molecular formula C2H4O4S B136020 1,3,2-Dioxathiolane 2,2-dioxide CAS No. 1072-53-3

1,3,2-Dioxathiolane 2,2-dioxide

Cat. No. B136020
CAS RN: 1072-53-3
M. Wt: 124.12 g/mol
InChI Key: ZPFAVCIQZKRBGF-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane 2,2-dioxide, also known as Ethylene Sulfate, is a chemical compound with the formula C2H4O4S . It has a molecular weight of 124.12 and its CAS number is 1072-53-3 . It may be employed in the preparation of imidazolidinium salts .


Synthesis Analysis

The synthesis of 1,3,2-Dioxathiolane 2,2-dioxide is typically achieved through a two-step procedure . The first step involves the reaction of a 1,2-diol with Thionyl Chloride, leading to a cyclic sulfite. This is then oxidized to the corresponding cyclic sulfate .


Molecular Structure Analysis

The molecular structure of 1,3,2-Dioxathiolane 2,2-dioxide consists of a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms . The sulfur atom is bonded to two oxygen atoms, forming a sulfate group .


Chemical Reactions Analysis

1,3,2-Dioxathiolane 2,2-dioxide has been evaluated as an electrolyte additive for K-metal cells . It has been found to be efficient in passivating the K-metal surface and inhibiting the formation of electrolyte-soluble oligocarbonates .


Physical And Chemical Properties Analysis

1,3,2-Dioxathiolane 2,2-dioxide is a solid at room temperature with a melting point of 95-97 °C (lit.) . It has a density of 1.604±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 231.1±7.0℃ (760 Torr), and a flash point of 93.5±18.2℃ .

Scientific Research Applications

Lithium-Ion Batteries

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a crucial intermediate in organic synthesis that significantly enhances the performance and service life of lithium-ion batteries. It helps manage the heat released during the synthesis process and prevents hydrolysis .

Flame Retardant

DTD’s unique structure allows it to effectively improve the flame retardancy of polymers. It is used as a flame suppressant in various fields such as electronics, plastic materials, textiles, and coatings .

Electrolyte Additive for K-Metal Cells

As an electrolyte additive, DTD has been evaluated for use in K-metal cells. It shows promising results in reducing plating-stripping polarization, which is crucial for the efficiency and longevity of these cells .

Mechanism of Action

Target of Action

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . It primarily targets the solvation structure of Li-ion and the Solid Electrolyte Interphase (SEI) component .

Mode of Action

DTD interacts with its targets by changing the Li-ion solvation structure and optimizing the SEI component . This interaction decreases the energy barrier for Li deposition and reduces the generation of "dead Li" .

Biochemical Pathways

The primary biochemical pathway affected by DTD involves the synthesis process of DTD itself, which releases a large amount of heat, leading to its hydrolysis . This process plays a crucial role in the performance and service life of lithium-ion batteries .

Pharmacokinetics

It’s known that a large amount of heat is released during the synthesis process of dtd, leading to its hydrolysis . This could potentially impact the bioavailability of DTD.

Result of Action

The action of DTD results in a change in the deposition morphology of Li and effectively suppresses the growth of Li dendrites . This leads to an improvement in the performance and service life of lithium-ion batteries .

Action Environment

The action, efficacy, and stability of DTD are influenced by various environmental factors such as temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates . For instance, optimal conditions for the synthesis of DTD in microreactors have been determined to be a temperature of 14.73 °C, a catalyst concentration of 0.5 g L−1, a flow rate ratio between the continuous phase and the dispersed phase of 0.6, a total flow rate of 2 mL min−1, and a residence time of 117.75 s .

Safety and Hazards

1,3,2-Dioxathiolane 2,2-dioxide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .

properties

IUPAC Name

1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFAVCIQZKRBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020598
Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxathiolane 2,2-dioxide

CAS RN

1072-53-3
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
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Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-dioxathiolane 2,2-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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